![molecular formula C19H21NO3 B2891304 {[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate CAS No. 1795031-74-1](/img/structure/B2891304.png)
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate” is a synthetic organic compound. It is an ester of carbamic acid, which is also known as aminoformic acid or aminocarboxylic acid .
Synthesis Analysis
The synthesis of carbamates, such as “{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate”, can be achieved through various methods. One common method is the reaction of methanol and urea . Another method involves the use of methyl carbamate as an economical carbamoyl donor in tin-catalyzed transcarbamoylation . The Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could also be relevant in the synthesis of this compound .Scientific Research Applications
Porphyrin Derivative Synthesis
A related compound, 5,10,15,20-tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin bromide, has been synthesized starting from 5,10,15,20-tetrakis-(4-carboxymethoxyphenyl)porphyrin (TPPCOOMe), obtained by the condensation reaction between pyrrole and 4-formylbenzoate . This suggests that “{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate” could potentially be used in similar reactions to synthesize new porphyrin derivatives.
G4 Stabilization
The synthesized porphyrin derivative exhibits four cationic portions that make it soluble in water and suitable for G4 stabilization . This suggests that “{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate”, with its similar structure, could potentially be used in research related to G-quadruplexes.
properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-8-9-16(10-15(13)3)19(22)23-12-18(21)20-11-17-7-5-4-6-14(17)2/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHQERKRIIFUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

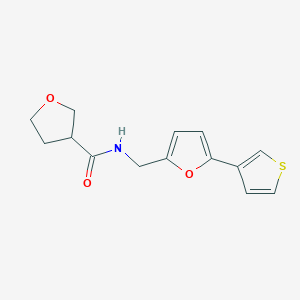
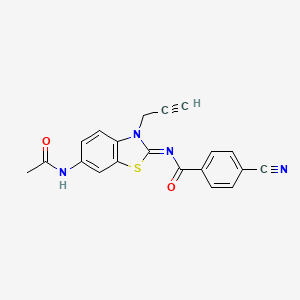
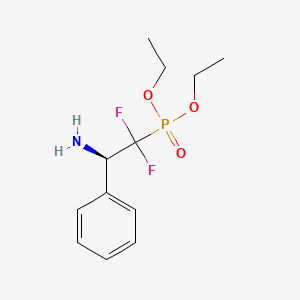
![1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2891226.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891227.png)
![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)


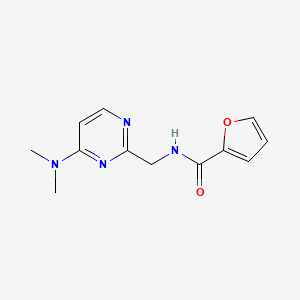
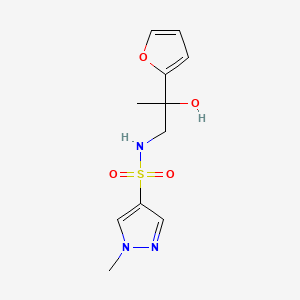
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2891241.png)
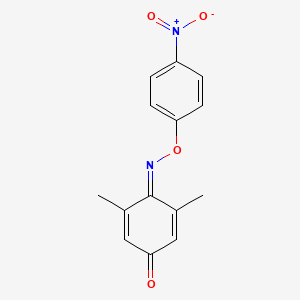
![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2891244.png)